Boc-D-Nva-OH.DCHA
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Overview
Description
Boc-D-Nva-OH.DCHA: is a chemical compound known as N-cyclohexylcyclohexanamine (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. It is a derivative of norvaline, an amino acid, and is often used in peptide synthesis. The compound is typically available as a salt with dicyclohexylamine, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Nva-OH.DCHA involves the protection of the amino group of norvaline with a tert-butoxycarbonyl (Boc) group. The reaction typically proceeds as follows:
Protection of Norvaline: Norvaline is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-D-Nva-OH.
Formation of the Salt: The protected norvaline is then reacted with dicyclohexylamine to form the dicyclohexylamine salt (DCHA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-D-Nva-OH.DCHA can undergo substitution reactions where the Boc group is replaced by other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Deprotection Reactions: TFA is often used to remove the Boc group under mild conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: Boc-D-Nva-OH.DCHA is widely used in peptide synthesis as a building block. It is particularly useful in the synthesis of peptides that require the incorporation of norvaline residues.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides and proteins to investigate their properties and interactions.
Medicine: The compound is used in the development of peptide-based drugs. It serves as a precursor for the synthesis of therapeutic peptides that target specific diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of specialty chemicals and materials .
Mechanism of Action
Boc-D-Nva-OH.DCHA exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group of norvaline, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further reactions to form peptides and proteins. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound .
Comparison with Similar Compounds
Boc-D-Ala-OH: A derivative of alanine used in peptide synthesis.
Boc-D-Phe-OH: A derivative of phenylalanine used in peptide synthesis.
Boc-D-Val-OH: A derivative of valine used in peptide synthesis.
Uniqueness: Boc-D-Nva-OH.DCHA is unique due to its incorporation of norvaline, which imparts specific properties to the peptides and proteins synthesized using this compound. Norvaline-containing peptides may exhibit different structural and functional characteristics compared to those containing other amino acids .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWOPTVKBMZNB-HMZWWLAASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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